

# The Discovery and Development of Danicamtiv (MYK-491): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Danicamtiv** (formerly MYK-491) is a novel, orally bioavailable, selective, allosteric activator of cardiac myosin. It is being developed as a potential treatment for genetic dilated cardiomyopathy (DCM) and other conditions characterized by reduced systolic function. This technical guide provides a comprehensive overview of the discovery and development timeline of **danicamtiv**, detailing its mechanism of action, key preclinical findings, and clinical trial results.

## **Mechanism of Action**

**Danicamtiv** is a cardiac myosin activator that directly targets the sarcomere, the fundamental contractile unit of heart muscle cells. Its mechanism of action involves binding to the myosin head and inducing a conformational change that increases the rate of transition into the force-producing, actin-bound state. This leads to an increase in the number of myosin heads engaged with actin during systole, thereby enhancing the force of contraction.

Key molecular effects of **danicamtiv** include:

 Increased Myosin-Actin Cross-Bridge Formation: Danicamtiv promotes the recruitment of myosin heads to the actin filament.



 Modulation of the Cross-Bridge Cycle: It influences the kinetics of the myosin ATPase cycle, specifically by decreasing the rate of adenosine diphosphate (ADP) release, which prolongs the duration of the power stroke.

This direct action on the cardiac motor protein is intended to improve systolic function with minimal impact on diastolic relaxation and without altering intracellular calcium concentrations, a common drawback of traditional inotropic agents.

## **Preclinical Development**

The preclinical development of **danicamtiv** involved a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile.

#### In Vitro Studies

**Experimental Protocols:** 

- Skinned Muscle Fiber Tension-pCa Assays:
  - Objective: To determine the effect of danicamtiv on the calcium sensitivity of force production in cardiac muscle.
  - Methodology: Skinned cardiac muscle fibers (from porcine or rat hearts) were prepared by chemically removing the cell membranes. These fibers were then mounted on a force transducer and exposed to solutions with varying calcium concentrations (pCa). The isometric force generated at each calcium concentration was measured before and after the addition of danicamtiv. The force-pCa relationship was fitted to the Hill equation to determine the pCa50 (the calcium concentration at which 50% of maximal force is produced).[1]
- Myofibril ATPase Activity Assays:
  - Objective: To measure the effect of danicamtiv on the rate of ATP hydrolysis by cardiac myofibrils.
  - Methodology: Myofibrils were isolated from cardiac muscle tissue. The ATPase activity
     was measured by quantifying the rate of inorganic phosphate (Pi) release from ATP using



a colorimetric or fluorescent assay. The assay was performed in the presence of varying concentrations of **danicamtiv** to determine its effect on the maximal ATPase rate (Vmax) and the Michaelis-Menten constant (Km).[2][3]

#### • X-ray Diffraction:

- Objective: To investigate the structural changes in the sarcomere induced by **danicamtiv**.
- Methodology: X-ray diffraction patterns were collected from skinned cardiac muscle
  preparations in the presence and absence of danicamtiv. Changes in the equatorial and
  meridional reflections were analyzed to determine alterations in the lattice spacing and the
  conformation and arrangement of myosin heads relative to the actin filaments.[4]

#### Summary of Key Preclinical In Vitro Findings:

| Parameter           | Assay                                     | Key Findings                                                                                                                      | Reference |
|---------------------|-------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Calcium Sensitivity | Skinned Muscle Fiber<br>Tension-pCa Assay | Increased calcium sensitivity (leftward shift in the force-pCa curve) in both ventricular and atrial skinned muscle fibers. [5]   |           |
| ATPase Activity     | Myofibril ATPase<br>Assay                 | Increased the maximal steady-state ATPase rate of cardiac myosin at saturating actin concentrations.                              |           |
| Sarcomere Structure | X-ray Diffraction                         | Induced a repositioning of myosin heads closer to the thin filament, suggesting a shift towards a more "on" or force-ready state. | <u>-</u>  |



### In Vivo Studies

#### **Experimental Protocols:**

- Canine Tachycardia-Pacing-Induced Heart Failure Model:
  - Objective: To evaluate the efficacy of **danicamtiv** in a large animal model of heart failure.
  - Methodology: Heart failure was induced in dogs by chronic rapid ventricular pacing (tachypacing) for several weeks. This model recapitulates many of the hemodynamic and structural changes observed in human dilated cardiomyopathy. Once heart failure was established, danicamtiv was administered, and its effects on cardiac function were assessed using echocardiography and hemodynamic monitoring.
- Pharmacokinetic Studies:
  - Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of danicamtiv.
  - Methodology: Pharmacokinetic parameters were determined in various animal species
    (e.g., mice, rats, dogs) following intravenous and oral administration of danicamtiv.
     Plasma concentrations of the drug were measured over time to calculate parameters such as clearance, volume of distribution, and oral bioavailability.

#### Summary of Key Preclinical In Vivo Findings:

| Animal Model                                 | Key Findings                                                                                                             | Reference |
|----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| Canine Heart Failure Model                   | Improved left ventricular stroke volume and left atrial emptying fraction.                                               |           |
| Pharmacokinetic Studies<br>(various species) | Demonstrated favorable pharmacokinetic properties, including good oral bioavailability, supporting clinical development. |           |



## **Clinical Development**

The clinical development of **danicamtiv** has progressed through Phase 1 and Phase 2 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with heart failure and dilated cardiomyopathy.

## Phase 1 Clinical Trial (NCT03062956)

- Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study.
- Participants: Healthy volunteers.
- Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of MYK-491.

Summary of Phase 1 Key Findings:

| Parameter               | Key Findings                                                                                                                                                                                                             | Reference |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Safety and Tolerability | Generally well-tolerated with no dose-limiting toxicities observed.                                                                                                                                                      |           |
| Pharmacokinetics        | Demonstrated a pharmacokinetic profile amenable to once- or twicedaily dosing.                                                                                                                                           |           |
| Pharmacodynamics        | Showed dose- and concentration-dependent increases in cardiac contractility, as measured by echocardiographic parameters such as ejection fraction and fractional shortening, with minimal impact on diastolic function. |           |



## Phase 2a Clinical Trial (NCT03447990)

- Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending dose study.
- Participants: Patients with stable heart failure with reduced ejection fraction (HFrEF).
- Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of multiple oral doses of danicamtiv.

Patient Baseline Characteristics (Multiple-Dose Trial):

| Characteristic                  | Placebo (n=10)  | Danicamtiv (n=30) |
|---------------------------------|-----------------|-------------------|
| Age (years, median [IQR])       | 58 [53-62]      | 60 [55-65]        |
| Female, n (%)                   | 1 (10)          | 8 (27)            |
| Ischemic Etiology, n (%)        | 5 (50)          | 14 (47)           |
| LVEF (%, mean ± SD)             | 33 ± 7          | 32 ± 8            |
| NT-proBNP (pg/mL, median [IQR]) | 1083 [568-2088] | 1287 [588-2488]   |

Data from Voors et al., 2020.

Summary of Phase 2a Key Efficacy Findings (Multiple-Dose Trial):



| Echocardiographic<br>Parameter              | Change from Baseline (Placebo- Corrected) at Danicamtiv Plasma Concentrations ≥2000 ng/mL | p-value | Reference |
|---------------------------------------------|-------------------------------------------------------------------------------------------|---------|-----------|
| Stroke Volume (mL)                          | +7.8                                                                                      | <0.01   |           |
| Global Longitudinal<br>Strain (%)           | -1.0                                                                                      | <0.05   |           |
| Global Circumferential<br>Strain (%)        | -3.3                                                                                      | <0.01   |           |
| Left Atrial Minimal<br>Volume Index (mL/m²) | -2.4                                                                                      | <0.01   |           |
| Left Atrial Function<br>Index               | +6.1                                                                                      | <0.01   |           |

Data from Voors et al., 2020.

## Phase 2 Clinical Trial in Genetic DCM (NCT04572893)

- Study Design: An open-label, exploratory study.
- Participants: Patients with primary DCM due to MYH7 or TTN genetic variants, or other causes.
- Objectives: To establish the safety and preliminary efficacy of **danicamtiv** in this patient population.

Summary of Phase 2 (Genetic DCM) Key Efficacy Findings:



| Echocardiographic<br>Parameter                         | Absolute Mean Change from Baseline (End of Treatment Period 2) | p-value | Reference |
|--------------------------------------------------------|----------------------------------------------------------------|---------|-----------|
| LVEF (%) - MYH7<br>cohort (n=12)                       | +8.8                                                           | 0.001   |           |
| LVEF (%) - TTN<br>cohort (n=14)                        | +5.9                                                           | 0.005   |           |
| LV Global Longitudinal<br>Strain (%) - MYH7<br>cohort  | -2.1                                                           | 0.008   |           |
| Left Atrial Function<br>Index - MYH7 cohort            | +11.1                                                          | 0.006   |           |
| Left Atrial Function<br>Index - Other Causes<br>cohort | +4.4                                                           | 0.026   |           |

Data from a press release by Kardigan, 2025.

# Visualizations Signaling Pathway



Click to download full resolution via product page



Caption: Mechanism of Action of Danicamtiv.

# **Experimental Workflow: Skinned Muscle Fiber Assay**





Click to download full resolution via product page

Caption: Skinned Muscle Fiber Experimental Workflow.

### Conclusion

**Danicamtiv** represents a promising novel approach for the treatment of dilated cardiomyopathy and other conditions of systolic dysfunction. Its targeted mechanism of action, which directly enhances cardiac myosin function, has been well-characterized in preclinical studies. Early-phase clinical trials have demonstrated a favorable safety profile and encouraging signals of efficacy, with improvements in key echocardiographic measures of systolic function. The ongoing and planned later-stage clinical trials will be crucial in further defining the therapeutic potential of **danicamtiv** in patients with genetic DCM and other forms of heart failure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Danicamtiv affected isometric force and cross-bridge kinetics similarly in skinned myocardial strips from male and female rats PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Distinct Mechanisms for Increased Cardiac Contraction Through Selective Alteration of Either Myosin or Troponin Activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of danicamtiv, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Danicamtiv (MYK-491): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606936#myk-491-discovery-and-development-timeline]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com